molecular formula C8H7BrF3NO B1412201 4-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine CAS No. 1227576-11-5

4-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine

Cat. No. B1412201
M. Wt: 270.05 g/mol
InChI Key: HWBCOACGFFWMKI-UHFFFAOYSA-N
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Description

TFMP is a chemical compound that has garnered significant attention in various fields of research and industry. It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine. The presence of these elements imparts distinctive physical and chemical properties to this class of compounds .


Synthesis Analysis

  • Building-Block Method : Assembles pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular formula for TFMP is C8H7BrF3NO . Its structure consists of a pyridine ring with a bromomethyl group at position 4, a methoxy group at position 2, and a trifluoromethyl group at position 6.


Chemical Reactions Analysis

TFMP derivatives are used as key structural ingredients in the development of agrochemicals and pharmaceuticals. Their unique properties stem from the combination of fluorine and pyridine moieties. These compounds participate in various reactions, including substitution, addition, and condensation reactions, depending on the specific context .


Physical And Chemical Properties Analysis

  • Toxicity : Detailed toxicity data are not available, but caution should be exercised due to the presence of bromine and fluorine atoms .

properties

IUPAC Name

4-(bromomethyl)-2-methoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-14-7-3-5(4-9)2-6(13-7)8(10,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBCOACGFFWMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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